molecular formula C8H5NO2 B039450 Furo[3,2-c]pyridine-2-carbaldehyde CAS No. 112372-07-3

Furo[3,2-c]pyridine-2-carbaldehyde

Cat. No. B039450
M. Wt: 147.13 g/mol
InChI Key: YAJAVMZSXDDNSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Furo[3,2-c]pyridine derivatives involves several strategies. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates were synthesized through direct N-amination of furo[3,2-c]pyridines with specific reagents in dichloromethane (Bencková & Krutošíková, 1999). Moreover, the development of multi-component anion relay cascade reactions provided access to biologically important biscyanoethylated furo[3,2-c]pyridinones, showcasing the versatility in creating complex molecules from simpler ones (Lin et al., 2012).

Molecular Structure Analysis

The conformational preferences of furo[3,2-c]pyridine derivatives were explored using ab initio molecular orbital theory, which helped understand the intramolecular factors determining their favored conformations (John, Ritchie, & Radom, 1977).

Chemical Reactions and Properties

Furo[3,2-c]pyridine derivatives undergo various chemical reactions, showcasing their reactivity. For example, the treatment of furo[3,2-c]pyridine N-oxides with certain reagents produces corresponding carbonitriles, showcasing the nucleophilic substitution reactions these compounds can participate in (Bencková & Krutošíková, 1999).

Physical Properties Analysis

While specific details on the physical properties of Furo[3,2-c]pyridine-2-carbaldehyde are not provided directly in the studies, generally, the physical properties of such compounds, including melting points, boiling points, and solubility, can be deduced from their molecular structure and are crucial for their application in different fields.

Chemical Properties Analysis

The chemical properties of furo[3,2-c]pyridine derivatives include their reactivity towards various chemical reagents and conditions. Their capability to form complex compounds and show antimicrobial activity indicates their significant chemical behavior and potential for further chemical transformations (Hrasna, Ürgeová, & Krutošíková, 2012).

Scientific Research Applications

  • Synthesis of Various Compounds

    2- and 4-substituted furopyridines, including furo[3,2-c]pyridine-2-carbaldehyde, are used in chemical research for synthesizing various compounds (Búdová et al., 2006).

  • Protein Kinase Inhibitors

    The flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines allows for efficient synthesis of CLK1/2/4 and HIPK inhibitors, which are significant in medical research (Němec et al., 2021).

  • Anticancer Activity

    Novel furo[2,3-b]pyridine-2-carboxamide derivatives show significant anticancer activity against various cancer cell lines, indicating their potential in cancer research (Santhosh kumar et al., 2018).

  • Treatment of Diseases

    Furo[3,2-C]pyridine compounds may be used in treating diseases, including cancers and conditions involving EMT, mediated by protein kinase activity like RON and/or MET (Li et al., 1974).

  • Cytotoxic Agents

    Synthesized 2-substituted furo[3,2-b]pyridine derivatives exhibit growth inhibition and apoptosis-inducing potential against cancer cell lines, highlighting their relevance in cancer research (Sri Laxmi et al., 2020).

  • Synthesis of Polyheterocycles

    The efficient and rapid synthesis of furo[3,2-b]pyridine allows for the short functional synthesis of polyheterocycles, which are crucial in various fields of chemistry (Chartoire et al., 2008).

  • Antimicrobial Activity

    Some derivatives of furo[3,2-c]pyridine show moderate to good antimicrobial activity against tested bacteria and fungi, making them relevant in microbiological studies (Hrasna et al., 2012).

Safety And Hazards

The safety information for Furo[3,2-c]pyridine-2-carbaldehyde includes the GHS07 pictogram and the signal word "Warning" . The hazard statements are H317 and H319 . The precautionary statements are P305+P351+P338 and P280 .

Future Directions

The compound Furo[3,2-c]pyridine-2-carbaldehyde shows potential for future research and applications, particularly in the field of medical imaging and treatment. For instance, the compound LIQ-TF, synthesized from Furo[3,2-c]pyridine-2-carbaldehyde, could be used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria .

Relevant Papers The relevant papers retrieved provide valuable information about the compound Furo[3,2-c]pyridine-2-carbaldehyde. They discuss its synthesis, properties, and potential applications . These papers contribute to the understanding of this compound and its potential uses in various fields.

properties

IUPAC Name

furo[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJAVMZSXDDNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348984
Record name furo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-c]pyridine-2-carbaldehyde

CAS RN

112372-07-3
Record name Furo[3,2-c]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112372-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name furo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-c]pyridine-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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